molecular formula C19H18N2O4S2 B2891197 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 850372-23-5

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2891197
CAS No.: 850372-23-5
M. Wt: 402.48
InChI Key: FPUAZMAXZYNYPO-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide is a complex organic compound characterized by its unique molecular structure This compound features a thiazole ring substituted with a 4-methoxyphenyl group and a 5-methyl group, along with a benzamide moiety substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multiple steps, starting with the construction of the thiazole ring One common approach is the condensation of 4-methoxyaniline with chloroacetic acid to form the corresponding thiazole derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product. The choice of reagents, solvents, and reaction conditions is carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide can be used as a probe to study biological processes. Its interactions with biomolecules can provide insights into enzyme mechanisms, receptor binding, and cellular signaling pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development, with possible uses in treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and the benzamide moiety play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-(4-methoxyphenyl)-3-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide

  • N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide

  • N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide

Uniqueness: N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide stands out due to its specific substitution pattern and the presence of both the thiazole and benzamide groups. This combination of functional groups provides unique chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-12-17(13-4-8-15(25-2)9-5-13)20-19(26-12)21-18(22)14-6-10-16(11-7-14)27(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUAZMAXZYNYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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